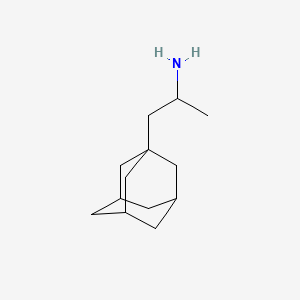

1-(1-Adamantyl)propan-2-amine

Descripción

Historical Context and Evolution of Adamantane (B196018) Scaffolds in Organic Chemistry

The journey of adamantane began in 1933 when it was first isolated from petroleum. worldscientific.comwikipedia.orgworldscientific.comwikidoc.org The name "adamantane" is derived from the Greek word "adamas," meaning unconquerable or diamond, which reflects the molecule's diamond-like cage structure. worldscientific.com This unique, stress-free, and highly stable hydrocarbon, with the chemical formula C₁₀H₁₆, fascinated chemists. worldscientific.comworldscientific.com

Early attempts to synthesize adamantane in the laboratory were met with limited success. wikipedia.orgchemistrylearner.com In 1924, H. Decker proposed the existence of a hydrocarbon with a diamond-like structure, which he named "decaterpene". chemistrylearner.com The first laboratory synthesis was attempted that same year by German chemist Hans Meerwein, but it did not yield the desired compound. wikipedia.orgchemistrylearner.com It wasn't until 1941 that Vladimir Prelog successfully synthesized adamantane, although the process was complex and produced a very low yield. worldscientific.comwikipedia.orgworldscientific.com

A major breakthrough occurred in 1957 when Paul von Ragué Schleyer discovered a more convenient method for synthesizing adamantane from dicyclopentadiene. wikidoc.orgnih.gov This development made adamantane and its derivatives more readily available for research, paving the way for their exploration in various scientific fields, particularly medicinal chemistry. nih.govpublish.csiro.au The discovery of the antiviral properties of amantadine (B194251) (1-aminoadamantane) in the 1960s marked the birth of the medicinal chemistry of adamantane derivatives. nih.gov

Overview of Adamantane Derivatives in Contemporary Research

The incorporation of the adamantane moiety into molecules has become a widely used strategy in modern drug discovery. publish.csiro.au The adamantane cage is valued for its ability to increase lipophilicity, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier. nih.govresearchgate.net Its rigid, three-dimensional structure also allows for the precise positioning of functional groups to interact with biological targets. publish.csiro.au

Adamantane derivatives have been successfully developed into a range of therapeutic agents. Notable examples include:

Antiviral agents: Amantadine and Rimantadine (B1662185) have been used against Influenza A. nih.govresearchgate.net

Antidiabetic agents: Vildagliptin and Saxagliptin (B632) are used in the treatment of type 2 diabetes. researchgate.netmdpi.com

Neurological disorder treatments: Memantine (B1676192) is used for the management of Alzheimer's disease. publish.csiro.auresearchgate.net

Anti-inflammatory agents: Adapalene is used in the treatment of acne. researchgate.netmdpi.com

The success of these drugs has spurred further research into new adamantane derivatives with potential applications as antibacterial, antimalarial, and anticancer agents. mdpi.com

Significance of the 1-(1-Adamantyl)propan-2-amine Moiety in Chemical Studies

Within the broad family of adamantane derivatives, this compound holds particular interest for chemical research. This chiral amine is a structural analog of the well-known antiviral drug Rimantadine, differing by the position of the amine group on the propyl chain.

The primary significance of this compound in chemical studies lies in its role as a versatile building block for the synthesis of more complex molecules. Its structure, combining the bulky, lipophilic adamantane group with a reactive primary amine, makes it a valuable starting material for creating new derivatives with tailored properties.

For instance, research has explored the use of this compound in the development of chemical probes to study the function of ion channels, such as the M2 proton channel of the influenza A virus. ub.edu In these studies, the adamantane cage acts as an anchor, while modifications to the amine-containing side chain allow for the exploration of binding interactions within the channel. ub.edu The synthesis of such derivatives often involves reactions targeting the amine group, such as N-alkylation or the formation of amides. evitachem.com

Furthermore, the chiral nature of this compound allows for its use in the synthesis of enantiomerically pure compounds, which is crucial in the development of therapeutics that interact with chiral biological systems. researchgate.net The synthesis of this compound can be achieved through various routes, often starting from adamantane, which is functionalized and then reacted with a chiral amine precursor.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₂₃N |

| Molecular Weight | 193.33 g/mol |

| CAS Number | 39978-69-3 |

| Appearance | Crystalline solid |

| IUPAC Name | This compound |

Note: Some properties may vary depending on the specific enantiomer.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-adamantyl)propan-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N/c1-9(14)5-13-6-10-2-11(7-13)4-12(3-10)8-13/h9-12H,2-8,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZRZEBNCIWGCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC12CC3CC(C1)CC(C3)C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60960474 | |

| Record name | 1-(Adamantan-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56558-33-9, 39978-69-3 | |

| Record name | Adamantylamphetamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056558339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(Adamantan-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60960474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Biological Interactions for 1 1 Adamantyl Propan 2 Amine and Adamantane Amines

Modulation of Ion Channels by Adamantyl Amines

Adamantane (B196018) amines are recognized for their ability to interact with and modulate the function of various ion channels, a property that underpins their therapeutic potential.

Interactions with Viral Ion Channels (e.g., Influenza A M2 Wild-Type and S31N Channels)

Adamantane derivatives like amantadine (B194251) and rimantadine (B1662185) have historically been used as antiviral drugs against the Influenza A virus by targeting the M2 proton channel. ub.eduwikipedia.org This channel is crucial for viral replication, and its blockage by these drugs inhibits this process. wikipedia.orguoa.gr However, the emergence of resistant strains, predominantly those with the S31N mutation in the M2 protein, has rendered these drugs largely ineffective. ub.eduwikipedia.orgmdpi.com This has spurred research into new adamantane derivatives that can inhibit both the wild-type (WT) and the S31N mutant channels.

While amantadine and rimantadine are less effective against the S31N mutant, studies have shown that certain structural modifications can restore activity. For instance, conjugating an aryl group to amantadine has produced compounds that can block the M2 S31N channel. ub.edu Research into dimeric adamantane analogs, where two amantadine or rimantadine molecules are linked, revealed significantly lower inhibitory activity against both M2 WT and S31N mutant proteins compared to their monomeric counterparts. dovepress.com This finding supports the pore-binding model as the pharmacologically relevant mechanism for these drugs. dovepress.com

Specifically, for the S31N mutant, the weak binding of amantadine is attributed to a dramatically increased dissociation rate constant. nih.gov While amantadine can still fully block the S31N channel at high concentrations, its equilibrium dissociation constant (Kd) is significantly higher, falling outside the therapeutic range. nih.gov In contrast, some newer adamantane-based compounds, such as M2WJ352, have been developed to selectively inhibit the M2(S31N) channel. mdpi.com Computational studies on analogs of 1-(1-Adamantyl)propan-2-amine, specifically 2-(1-adamantyl)-propan-2-amine linked to an aryl head group, suggest that while they can block the channel, their effectiveness against the S31N mutant is limited by their binding kinetics, showing a much slower association rate compared to other potent inhibitors. chemrxiv.org

| Compound | Target Channel | Inhibitory Activity/Mechanism | Reference |

|---|---|---|---|

| Amantadine/Rimantadine | Influenza A M2 WT | Blocks proton channel, inhibiting viral replication. | ub.eduwikipedia.org |

| Amantadine/Rimantadine | Influenza A M2 S31N | Largely ineffective due to resistance; weak binding and rapid dissociation. | mdpi.comnih.gov |

| Amantadine-aryl conjugates | Influenza A M2 S31N | Can block the M2 S31N channel-mediated proton current. | ub.edu |

| Dimeric Adamantane Analogs | Influenza A M2 WT & S31N | Significantly lower inhibitory activity compared to monomers. | dovepress.com |

| M2WJ352 | Influenza A M2 S31N | Selectively inhibits the S31N mutant channel. | mdpi.com |

| 2-(1-adamantyl)-propan-2-amine conjugates | Influenza A M2 S31N | Low degree of blocking due to slow association rate. | chemrxiv.org |

Influence on Cellular Calcium and Sodium Channel Activity

The adamantane scaffold is known to interact with cellular ion channels, including voltage-gated calcium channels (VGCCs) and sodium channels. researchgate.net The ability of adamantane derivatives to block these channels contributes to their neuroprotective properties. researchgate.net Overactivation of the N-methyl-D-aspartate receptor (NMDAR) leads to an influx of calcium ions, which can cause excitotoxicity and neuronal cell death; calcium entry through VGCCs also contributes to this process. researchgate.netrsc.org

Research has focused on developing adamantane amine derivatives that can act as dual inhibitors of both NMDAR and VGCCs. researchgate.netrsc.org By conjugating benzyl (B1604629) and phenylethyl groups to the amantadine structure, researchers have synthesized compounds that exhibit significant inhibitory activity against both NMDAR and VGCCs. researchgate.net Some novel polycyclic adamantane derivatives have also demonstrated promising inhibitory activity against both VGCC and NMDA receptor channels. researchgate.net The lipophilicity of the adamantane cage is believed to facilitate the blocking of ion channels like the sodium channel. nih.gov

| Adamantane Derivative Class | Target Channel | Observed Effect | Reference |

|---|---|---|---|

| Heterocyclic Adamantane Amines | Voltage-Gated Calcium Channels (VGCC) | Inhibitory activity, contributing to neuroprotection. | researchgate.net |

| Amantadine-Benzyl/Phenylethyl Conjugates | VGCC and NMDAR | Dual inhibitory activity. | researchgate.net |

| Polycyclic Adamantane Derivatives | VGCC and NMDAR | Promising inhibitory activity. | researchgate.net |

| Adamantane Phenylalkylamines | Sodium Channels | Binding affinity, potential for channel modulation. | mdpi.com |

Receptor Binding and Ligand Activity Profiling

Beyond ion channels, adamantane amines exhibit affinity for various receptors, indicating a complex pharmacological profile.

Sigma Receptor (σ1R, σ2R) Binding Affinities and Selectivity for Adamantane Derivatives

Sigma receptors (σ1R and σ2R) are implicated in numerous neurological disorders and cancers. publish.csiro.au Adamantane derivatives have emerged as a significant class of sigma receptor ligands. mdpi.comresearchgate.net Amantadine itself has been shown to act as a σ1R agonist at therapeutic concentrations. publish.csiro.au

The adamantane scaffold is a suitable moiety for binding to both σ1 and σ2 receptors. researchgate.net Structure-activity relationship studies have shown that modifications to the adamantane structure can influence binding affinity and selectivity. For instance, adamantane phenylalkylamines have demonstrated a pharmacological profile of mixed σ1/σ2R ligands. mdpi.com The distance between the polycyclic core and an aryl group can determine selectivity, with benzyl derivatives often favoring σ1R and phenethyl derivatives showing better activity at σ2R. publish.csiro.au

Several studies have reported the synthesis of adamantane derivatives with high affinity for sigma receptors. For example, certain 1-phenyl-2-cyclopropylmethylamines containing an adamantylamino group show high affinity for both σ1 and σ2 binding sites. researchgate.net Specifically, the enantiomer (-)-cis-methyl-2-[[1-adamantyl(methyl)amino]methyl]-1-phenylcyclopropane-carboxylate displayed notable selectivity for σ1 over σ2 sites. researchgate.net Another study on 4-(1-adamantyl)-4,4-diarylbutylamines described significant binding affinity for both σ1 and σ2 receptors. researchgate.net

| Adamantane Derivative | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) | Selectivity | Reference |

|---|---|---|---|---|

| SA4503 | 4.6 | 63.1 | 14-fold for σ1 | nih.gov |

| FE-SA4503 | 8.0 | 113.2 | 14-fold for σ1 | nih.gov |

| (-)-cis-methyl-2-[[1-adamantyl(methyl)amino]methyl]-1-phenylcyclopropane-carboxylate | High affinity for both | Appreciable selectivity for σ1 | researchgate.net | |

| cis-(2-[[1-adamantyl(methyl)amino]methyl]-1-phenylcyclopropyl)methanol enantiomers | Highest affinity in series for both | N/A | researchgate.net |

Interaction with Serotonin (B10506) Receptors (e.g., 5-HT3) by Adamantane-Containing Amines

The 5-HT3 receptor is a ligand-gated ion channel involved in processes like nausea and vomiting. wikipedia.orgamegroups.cn Some adamantane-containing amines have been investigated for their interaction with this receptor. Substituted aminoisoquinolines have been shown to bind to the 5-HT3 receptor. mdpi.comresearchgate.net While direct binding data for this compound is not prominent, related structures have been explored. For example, azaadamantane benzamides have been profiled for serotonin receptor activity, with one compound, SC-54750, identified as a potent 5-HT3 antagonist. luc.edu This compound demonstrated a binding affinity (Ki) of 25.4 nM for the 5-HT3 receptor. luc.edu The development of adamantane derivatives as 5-HT4 receptor antagonists has also been reported, with some compounds showing concurrent high affinity for 5-HT3 receptors. nih.gov

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism Mechanisms

Adamantane amines, including amantadine and its more potent analog memantine (B1676192), are well-established non-competitive antagonists of the NMDA receptor. uni-giessen.denih.gov They act as open-channel blockers, meaning they enter and block the ion channel pore after the receptor has been activated by its agonists, glutamate (B1630785) and glycine. core.ac.ukwikipedia.orgwikipedia.org This blockade prevents the influx of Ca2+ ions, which, in excess, can lead to excitotoxicity and neuronal damage. uni-giessen.devirginia.edu

The antagonism by amino-adamantanes is use-dependent, with a preference for the channel in its open state, and they exhibit fast blocking and unblocking kinetics. core.ac.uk This characteristic is thought to contribute to their favorable side-effect profile compared to other NMDA receptor antagonists like MK-801 and phencyclidine, which can be neurotoxic. uni-giessen.denih.gov The mechanism involves the adamantane moiety physically occluding the channel pore. capes.gov.br Studies on novel adamantane derivatives continue to explore this mechanism, aiming to create multifunctional drugs that combine NMDA receptor antagonism with other activities, such as voltage-gated calcium channel blocking, for enhanced neuroprotection. researchgate.netrsc.org

Enzyme Inhibition and Modulation

The rigid, lipophilic, three-dimensional structure of the adamantane cage makes it a valuable scaffold in medicinal chemistry. Its incorporation into various molecules can significantly influence their interaction with biological targets, particularly enzymes. This section explores the role of adamantane-containing compounds, including structures related to this compound, in inhibiting and modulating enzyme activity.

Soluble epoxide hydrolase (sEH) is a key enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with generally anti-inflammatory and vasodilatory effects. mdpi.com By hydrolyzing EETs to their less active diol forms, sEH reduces their beneficial effects. mdpi.com Consequently, inhibiting sEH is a therapeutic strategy for managing inflammation, hypertension, and pain. mdpi.comnih.gov

Adamantyl ureas have emerged as a class of highly potent sEH inhibitors. escholarship.orgnih.gov The adamantane group is a crucial component for high potency, fitting well into the lipophilic catalytic site of the enzyme. mdpi.com The urea (B33335) moiety is also critical, as it mimics the transition state of the epoxide substrate in the enzyme's active site. tandfonline.com The carbonyl oxygen of the urea forms hydrogen bonds with tyrosine residues in the active site, while the urea's NH groups can act as hydrogen bond donors. mdpi.com

Structure-activity relationship (SAR) studies have refined the design of these inhibitors. For instance, a series of N,N'-disubstituted ureas with a conformationally restricted cyclohexane (B81311) ring attached to the urea showed inhibitory activities in the low nanomolar to picomolar range against human sEH. acs.org Symmetrical diureas containing two adamantyl groups have also been developed, with some compounds demonstrating slow, tight-binding inhibition and high potency. ebi.ac.uk

While highly potent, the therapeutic use of some adamantyl urea inhibitors has been limited by their low solubility and rapid metabolism, often through oxidation of the adamantane cage. escholarship.orgtandfonline.com To address this, modifications such as replacing a methylene (B1212753) unit in the adamantane with an oxygen atom (oxa-adamantane) have been explored. This substitution was found to increase solubility and metabolic stability while maintaining nanomolar inhibition of sEH. nih.gov

Table 1: Examples of Adamantyl Urea Derivatives as sEH Inhibitors

| Compound Name | Structure | IC50 Value (human sEH) | Key Findings | Reference(s) |

|---|---|---|---|---|

| t-AUCB (trans-4-[4-(3-adamantan-1-ylureido)cyclohexyloxy]benzoic acid) | A 1,3-disubstituted urea with an adamantane residue and a benzoic acid moiety linked by a cyclohexane. | 1.3 ± 0.05 nM | Excellent oral bioavailability and metabolic stability. Effective in treating hypotension in murine models. | acs.org |

| 1,6-(Hexamethylene)bis[(adamant-1-yl)urea] | A symmetrical diurea with two adamantylurea groups linked by a hexamethylene chain. | 0.5 nM | Potent slow tight-binding inhibitor with a moderately long residence time on the enzyme. | ebi.ac.uk |

| 2-Oxaadamantane Derivative (Compound 22) | An adamantyl urea where a methylene group in the adamantane cage is replaced by an oxygen atom. | Not specified, but described as a nanomolar inhibitor. | Increased solubility and microsomal stability compared to the parent adamantane compound. Reduced pancreatic damage in a model of acute pancreatitis. | nih.gov |

| 1-(1-(cyclopropanecarbonyl)piperidin-4-yl)-3-(4-(trifluoromethoxy)phenyl)urea (Compound 52) | An aryl urea derivative developed as an alternative to adamantyl ureas. | Not specified, but showed a 7-fold increase in potency over its adamantane analogue. | Substantially improved pharmacokinetic parameters compared to its adamantane analogue. | ucanr.edu |

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell division cycle, and their dysregulation is a hallmark of cancer. mdpi.com This has made them attractive targets for the development of anticancer drugs. Purines substituted at the C2, C6, and C9 positions are a well-established class of CDK inhibitors. mdpi.com However, their clinical utility can be hampered by poor water solubility. mdpi.comnih.gov

Introducing an adamantane moiety to these purine (B94841) scaffolds has been investigated as a strategy to improve their physicochemical properties without compromising, and in some cases even enhancing, their biological activity. mdpi.comnih.gov In one study, new purine derivatives were synthesized with an adamantane skeleton linked to the C6 position via a phenylene spacer. mdpi.com Several of these new compounds displayed higher inhibitory activity towards CDK2/cyclin E than the parent compounds. mdpi.comnih.gov

The utility of the adamantane scaffold extends beyond sEH and kinases to a variety of other enzyme targets. pensoft.net Its lipophilic and rigid nature allows it to be used as a building block to orient other functional groups for optimal interaction with an enzyme's active site. scispace.com

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): This enzyme is involved in converting inactive cortisone (B1669442) to active cortisol, and its inhibition is a target for treating metabolic syndrome and type 2 diabetes. Many adamantane derivatives have been identified as 11β-HSD1 inhibitors. nih.gov Structure-based drug design has led to the optimization of 3-Amino-N-adamantyl-3-methylbutanamide derivatives, which show good inhibitory activity against both human and mouse 11β-HSD1. nih.gov

Dipeptidyl Peptidase-4 (DPP-4): DPP-4 inhibitors are a class of oral anti-diabetic drugs. Several approved inhibitors, such as saxagliptin (B632) and vildagliptin, feature an adamantane moiety. scispace.commdpi.com The adamantane group in these molecules contributes to their hydrophobic characteristics, which are present in many DPP-4 inhibitors. mdpi.com Research into adamantylglycine-derived inhibitors led to the discovery of saxagliptin, a highly potent and long-acting DPP-4 inhibitor. acs.org

Urease: Amantadine-thiourea hybrids have been investigated as inhibitors of urease, a bacterial virulence factor. mdpi.com In a study of adamantyl derivatives, all synthesized compounds were more potent than the standard inhibitor, thiourea. mdpi.com

Other Enzymes: The adamantane scaffold has been incorporated into inhibitors for a wide range of other enzymes, including tyrosine kinase, glucosyl-ceramide synthase, cholinesterase, glycogen (B147801) synthase kinase-3, and steroid sulfatase. pensoft.net

Kinase Inhibition Mechanisms of Adamantane-Substituted Purines

Cellular and Molecular Mechanisms of Biological Activity

The biological effects of adamantane amines are rooted in their interactions at the cellular and molecular level. Their unique physicochemical properties, particularly their lipophilicity, govern their ability to influence biochemical pathways and cross biological membranes.

For example, certain adamantane-isothiourea derivatives have been shown to exhibit anticancer activity against hepatocellular carcinoma by inhibiting the TLR4-MyD88-NF-κB signaling pathway. nih.gov This pathway is crucial in inflammation and immunity, and its inhibition by these compounds leads to a decrease in the expression of inflammatory proteins like TNF-α and IL-1β, and an increase in the pro-apoptotic protein caspase-3. nih.gov The study also noted that these compounds reduced the expression of sEH, linking back to the enzyme's role in inflammation. nih.gov

In the context of viral infections, the mechanism of amantadine, a simple adamantane amine, involves the blockage of the M2 protein ion channel of the influenza A virus. drugbank.comnih.gov This interference with a viral protein disrupts the viral life cycle. drugbank.com Furthermore, some adamantane derivatives are known to affect cellular energy dynamics and metabolic processes, though specific mechanisms are still under investigation. smolecule.com Adamantyl retinoids have been reported to induce genotoxic stress and activate the nuclear factor κB (NFκB) pathway. scispace.com

A defining characteristic of adamantane derivatives is their high lipophilicity, which is often described as a "lipophilic bullet". nih.govresearchgate.net This property is a primary driver of their ability to penetrate biological membranes, including the blood-brain barrier (BBB). nih.govmdpi.com The incorporation of an adamantane group into a drug molecule is a common strategy to increase its ability to cross cell membranes and improve its pharmacokinetic profile. rsc.orguni-giessen.de

The transport of adamantane amines across membranes is not solely dependent on passive diffusion. Studies on amantadine and rimantadine have shown that their transport across the BBB involves a saturable, carrier-mediated system. nih.govresearchgate.net This transport can be inhibited by other weakly basic drugs, suggesting competition for a common transporter, possibly a proton-coupled organic cation antiporter. nih.govresearchgate.net

The interaction of adamantane derivatives with lipid bilayers has been studied to understand their permeation. Neutron and x-ray diffraction studies have shown that amantadine primarily interacts with the lipid headgroups near the membrane surface, with a smaller fraction penetrating deeper into the bilayer core. nih.gov It is likely that lipophilic compounds like amantadine first partition into the cell membrane before reaching their ultimate targets, which may be intracellular or within the membrane itself. nih.gov The ability of the adamantane moiety to enhance membrane permeability makes it a valuable tool for delivering drugs to the central nervous system. capes.gov.br

Metabolic Stability Studies of 1 1 Adamantyl Propan 2 Amine and Adamantane Amines

In Vitro Metabolic Fate Investigations (e.g., Rat Liver Microsome Models)

In vitro models, particularly rat liver microsomes, are instrumental in the early assessment of a compound's metabolic fate. thermofisher.com These subcellular fractions contain a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, making them a standard tool for predicting in vivo metabolism. thermofisher.com

Studies on adamantane (B196018) derivatives in rat liver microsomes have revealed several common metabolic pathways. For instance, research on N-benzyladamantanamine (NBAD) demonstrated that its metabolism in rat hepatic microsomal preparations leads to the formation of a nitrone and a hydroxylamine, alongside dealkylation. nih.gov These reactions were dependent on the presence of both the microsomal enzyme source and the cofactor NADPH, confirming the involvement of CYP enzymes. nih.gov

In the context of other adamantane-containing compounds, such as the synthetic antimalarial OZ439, investigations using human liver microsomes have identified primary biotransformations including monohydroxylation at the distal carbon atoms of the spiroadamantane substructure. nih.govacs.org Similarly, studies with the dipeptidyl peptidase-4 (DPP-4) inhibitor saxagliptin (B632) in rat liver microsomes have shown that hydroxylation of the adamantane moiety is a primary metabolic route. mdpi.com

While direct metabolic data for 1-(1-adamantyl)propan-2-amine in rat liver microsomes is not extensively detailed in the available literature, the findings for structurally related adamantane amines provide a strong indication of its likely metabolic pathways. It is anticipated that hydroxylation of the adamantane cage and potential N-dealkylation or oxidation of the amine group would be key metabolic transformations. The rigid structure of the adamantane core is known to offer resistance to cytochrome P450 oxidation, which contributes to the metabolic stability of these compounds.

The table below summarizes typical metabolic reactions observed for adamantane derivatives in liver microsome models.

| Compound Class | Model System | Observed Metabolic Pathways | Key Findings |

| Adamantane Amines | Rat Liver Microsomes | N-dealkylation, Hydroxylation, Nitrone formation | Metabolism is CYP-dependent, requiring NADPH. nih.gov |

| Spiroadamantane Ozonides | Human Liver Microsomes | Monohydroxylation of the adamantane substructure | Primary site of metabolic attack is the adamantane cage. nih.govacs.org |

| Adamantyl Benzamides | Not Specified | Oxidation of bridgehead carbons | Identified as a major metabolic pathway leading to poor pharmacokinetics. uea.ac.uk |

| Adamantyl Ureas | Human Liver Microsomes | Hydroxylation of bridge and bridgehead positions | A primary route of in vivo metabolism. nih.gov |

Identification of Metabolic Soft Spots and Sites of Biotransformation

A "metabolic soft spot" refers to a chemically labile site within a molecule that is particularly susceptible to metabolic transformation. Identifying these sites is a crucial step in drug design, as it allows for targeted chemical modifications to improve metabolic stability. mdpi.com For adamantane-containing compounds, the primary metabolic soft spots are the bridgehead carbons of the adamantane cage itself. uea.ac.ukpublish.csiro.au

Hydroxylation at these positions is a common metabolic pathway observed for numerous adamantane derivatives. mdpi.comnih.gov For example, in the case of adamantyl benzamide (B126) P2X7 receptor antagonists, the oxidation of the bridgehead carbons was identified as a major metabolic route contributing to poor metabolic stability. uea.ac.uk Similarly, for adamantyl ureas, hydroxylation at both the bridge and bridgehead positions is a significant in vivo metabolic pathway. nih.gov

Beyond the adamantane core, other parts of the molecule can also be susceptible to metabolism. For instance, in a study of benzo[d]thiazol-2(3H)one sigma receptor ligands containing a 1-adamantanamine moiety, the N-methyl group attached to the adamantyl structure was identified as a major site of metabolism. nih.govresearchgate.net This indicates that substituents on the amine group can also represent metabolic soft spots.

The following table details identified metabolic soft spots in various adamantane derivatives.

| Compound Class | Identified Soft Spot(s) | Consequence of Metabolism | Reference |

| Adamantyl Benzamides | Bridgehead carbons of the adamantane moiety | Poor pharmacokinetic profile | uea.ac.uk |

| Adamantyl Ureas | Bridge and bridgehead positions of adamantane | In vivo clearance | nih.gov |

| Benzo[d]thiazol-2(3H)one Ligands | N-methyl group of the adamantyl moiety | Extensive metabolism in rat liver microsomes | nih.govresearchgate.net |

| Adamantane-containing HIF-1α inhibitor (LW6) | Adamantane ring, phenolic ring | Formation of hydroxylated metabolites | mdpi.com |

Role of Cytochrome P450 Enzymes in Adamantane Amine Metabolism

The cytochrome P450 (CYP) family of enzymes, located primarily in the liver, plays a central role in the metabolism of a vast array of xenobiotics, including drugs. thermofisher.comgoogle.com These enzymes catalyze a variety of oxidative reactions, such as hydroxylation, dealkylation, and N-oxidation. google.com The metabolism of adamantane amines is heavily reliant on the activity of CYP enzymes. nih.gov

Reaction phenotyping studies have helped to identify specific CYP isozymes responsible for the metabolism of certain adamantane-containing drugs. For example, the metabolism of the synthetic peroxide antimalarial OZ439 has been attributed to CYP3A4. nih.govacs.org Similarly, the hydroxylation of saxagliptin is primarily mediated by CYP3A4 and CYP3A5. mdpi.com For artemisinin, a compound sometimes studied in conjunction with adamantane derivatives, CYP2B6 and CYP2A6 have been shown to influence the formation of its major and minor primary metabolites in human liver microsomes, respectively. nih.gov

The interaction of adamantane derivatives with CYP enzymes is not limited to their role as substrates. Some adamantane-containing compounds can also act as inhibitors of these enzymes. For instance, OZ439 was found to inhibit CYP3A through both direct and mechanism-based inhibition. nih.govacs.org This potential for drug-drug interactions is an important consideration in the development of adamantane-based therapeutics.

The table below summarizes the involvement of specific CYP enzymes in the metabolism of adamantane derivatives.

| Compound | Primary Metabolizing CYP Enzyme(s) | Metabolic Reaction(s) | Reference |

| OZ439 | CYP3A4 | Monohydroxylation, N-oxidation, deethylation | nih.govacs.org |

| Saxagliptin | CYP3A4, CYP3A5 | Hydroxylation of the adamantane moiety | mdpi.com |

| Artemisinin | CYP2B6, CYP2A6 | Formation of primary metabolites | nih.gov |

Strategies for Enhancing Metabolic Stability through Structural Modification

Once metabolic soft spots are identified, medicinal chemists can employ various strategies to block these sites of biotransformation and thereby enhance the metabolic stability of a drug candidate. A common and effective approach for adamantane derivatives is the introduction of fluorine atoms at the metabolically vulnerable bridgehead positions. uea.ac.uk

This strategy of "fluorine-for-hydrogen substitution" has been successfully applied to a series of adamantanyl benzamide P2X7 receptor antagonists. The resulting fluorinated compounds demonstrated significantly improved metabolic stability, with a trifluorinated benzamide showing a tenfold longer half-life than the parent compound. uea.ac.uk This improvement is attributed to the fact that the strong carbon-fluorine bond is much more resistant to oxidative cleavage by CYP enzymes than the carbon-hydrogen bond.

Another strategy involves the introduction of alkyl groups, such as methyl groups, at the bridgehead positions of the adamantane ring. However, the effects of this approach on metabolic stability can be complex. In a study of adamantyl ureas, the introduction of a single methyl group led to a four-fold increase in potency without a significant loss of metabolic stability. nih.goveui.eu In contrast, the addition of two or three methyl groups resulted in a dramatic decrease in stability in human liver microsomes. nih.goveui.eu This suggests that while minor alkyl substitution can be beneficial, extensive substitution may introduce new liabilities.

Furthermore, replacing a metabolically unstable portion of a molecule with a more stable adamantane moiety can be a viable strategy. In one study, the metabolically labile azepane ring of a lead compound was replaced with a 1-adamantanamine moiety, which resulted in a slight improvement in metabolic stability. nih.govresearchgate.net

The table below outlines various strategies for improving the metabolic stability of adamantane-containing compounds.

| Strategy | Example Application | Outcome | Reference |

| Fluorination of bridgehead carbons | Adamantanyl benzamide P2X7R antagonists | Significantly improved metabolic stability (10x longer half-life) | uea.ac.uk |

| Alkylation of bridgehead carbons | Adamantyl ureas | Single methyl group: no loss of stability. Multiple methyl groups: decreased stability. | nih.goveui.eu |

| Bioisosteric replacement | Replacement of azepane ring with 1-adamantanamine | Slight improvement in metabolic stability | nih.govresearchgate.net |

| Introduction of a fluoro group | 2-adamantylmethyl tetrazoles | Used to block known metabolic soft spots at C-5 and C-7 positions | researchgate.net |

Computational Chemistry and Theoretical Modeling of 1 1 Adamantyl Propan 2 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For 1-(1-Adamantyl)propan-2-amine, docking studies are essential for predicting its binding affinity and interaction patterns with biological targets. The bulky, cage-like adamantane (B196018) group is known to be highly lipophilic, which allows it to fit into hydrophobic pockets within receptor binding sites. mdpi.com

For instance, molecular docking simulations have been used to study the interaction of adamantane derivatives with targets like the influenza M2 proton channel and the N-methyl-D-aspartate (NMDA) receptor. These studies often reveal that the adamantyl moiety anchors the molecule within the binding site, while the amine group forms crucial hydrogen bonds or electrostatic interactions with key amino acid residues. This information is vital for understanding the structure-activity relationship and for designing more potent analogs. ekb.egresearchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static image of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic perspective by simulating the movements of atoms over time. researchgate.netcore.ac.uk MD simulations are particularly useful for analyzing the conformational flexibility of this compound and the stability of its interactions with a biological target.

These simulations can illustrate how the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit." By tracking the trajectory of the complex, researchers can assess the stability of key interactions and calculate the binding free energy, which provides a more accurate prediction of binding affinity than docking scores alone. researchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. mdpi.comresearchgate.netresearchgate.net These methods can determine the molecule's optimal geometry, charge distribution, and the energies of its frontier molecular orbitals (HOMO and LUMO). researchgate.net

The distribution of electron density helps identify the most reactive sites on the molecule, while the HOMO-LUMO energy gap provides insight into its chemical reactivity and stability. researchgate.net Quantum mechanical simulations can also predict properties like the collision cross-section, which gives an indication of the molecule's compactness. vulcanchem.com This information is valuable for understanding the molecule's metabolic stability and potential for chemical reactions.

Prediction of Physicochemical Parameters Relevant to Biological Activity

Computational methods are widely used to predict the physicochemical properties of molecules like this compound, which are critical for its biological activity. Key parameters include the partition coefficient (LogP), which measures lipophilicity, and the acid dissociation constant (pKa), which determines the molecule's ionization state at physiological pH.

A balanced LogP is essential for good membrane permeability and bioavailability. researchgate.net The pKa value of the amine group is also crucial, as the protonated form is often required for binding to biological targets. researchgate.net

Predicted Physicochemical Properties of this compound

| Parameter | Predicted Value | Significance |

|---|---|---|

| LogP | ~3.2 - 3.5 | Indicates high lipophilicity, which can enhance penetration of the blood-brain barrier. |

| pKa | Not explicitly found in search results, but the amine group is expected to be basic. | The ionization state affects solubility and interaction with target receptors. |

| Polar Surface Area | ~26 Ų | A low polar surface area is generally associated with better membrane permeability. nih.gov |

Note: These values are estimations from computational models and may vary depending on the software used.

In Silico Approaches for Structure-Based Research

The combination of various computational techniques underpins structure-based drug design. For this compound, this involves using the 3D structure of its biological targets to design more selective and potent derivatives. By analyzing the binding mode of the parent compound, researchers can identify opportunities for chemical modifications that could enhance binding affinity and efficacy. acs.org

These in silico approaches accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success, thereby saving time and resources. researchgate.netmdpi.com

Advanced Analytical Characterization Techniques for 1 1 Adamantyl Propan 2 Amine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H and 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of 1-(1-Adamantyl)propan-2-amine. Both ¹H and ¹³C NMR provide specific data regarding the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR: In the ¹H NMR spectrum of a related compound, 2-(1-Adamantyl)propan-2-ol, the adamantyl protons typically appear as distinct multiplets in the range of δ 1.5–2.2 ppm. For this compound, one would expect to see signals corresponding to the adamantyl cage, the propyl chain, and the amine group. The protons on the propyl chain would exhibit characteristic splitting patterns due to their proximity to the chiral center and the adamantyl group. The amine protons (NH₂) would likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For propan-2-amine, the two equivalent methyl carbons and the single methine carbon result in two distinct signals. docbrown.info In this compound, due to the molecule's asymmetry, all 13 carbon atoms are expected to be chemically non-equivalent, thus producing 13 distinct signals. The carbons of the adamantyl cage typically resonate at specific chemical shifts. organicchemistrydata.org For instance, in a similar adamantane (B196018) derivative, 2-(1-Adamantyl)propan-2-ol, the adamantyl carbons are observed at approximately δ 25–45 ppm. The propyl chain carbons would appear at different shifts, influenced by the electron-withdrawing amine group.

A data table summarizing expected NMR data is presented below:

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H | Adamantyl CH, CH₂ | 1.5 - 2.2 | Multiplets |

| ¹H | Propyl CH₂ | Variable | Multiplet |

| ¹H | Propyl CH | Variable | Multiplet |

| ¹H | Propyl CH₃ | Variable | Doublet |

| ¹H | Amine NH₂ | Variable | Broad Singlet |

| ¹³C | Adamantyl C | ~25 - 45 | - |

| ¹³C | Propyl C | Variable | - |

Mass Spectrometry (MS) for Compound Identification and Purity Assessment (e.g., EI, ESI, MALDI-TOF)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and fragmentation pattern of this compound, confirming its identity and assessing its purity.

Electron Ionization (EI): EI is a hard ionization technique that often leads to extensive fragmentation. dokumen.pub For primary amines, EI mass spectra can be dominated by a fragment ion at m/z 30, which may result in the loss of molecular weight information. theanalyticalscientist.com However, the fragmentation pattern can still provide valuable structural information. For the related compound 1-(1-Adamantyl)propan-1-amine, GC-MS analysis shows a top peak at m/z 58 and a second highest at m/z 164. nih.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that is particularly useful for polar and thermally labile molecules like amines. theanalyticalscientist.com It typically produces a protonated molecule [M+H]⁺, allowing for the straightforward determination of the molecular weight. theanalyticalscientist.com For this compound (C₁₃H₂₃N, molecular weight 193.33 g/mol ), a prominent peak at m/z 194.34 would be expected in the positive ion mode. nih.gov This technique is often coupled with liquid chromatography (LC-ESI-MS) for enhanced separation and analysis. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF): While less common for small molecules like this, MALDI-TOF can also be used for molecular weight determination, especially for less volatile compounds or when analyzing mixtures.

A summary of expected mass spectrometry data is provided below:

| Technique | Ionization Type | Expected Observation | m/z |

| EI-MS | Hard | Fragmentation pattern | Variable |

| ESI-MS | Soft | Protonated molecule [M+H]⁺ | ~194 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific bond vibrations.

For a primary aliphatic amine, the following absorptions are typically observed:

N-H Stretching: Two bands are expected in the region of 3400-3250 cm⁻¹ due to the symmetric and asymmetric stretching of the N-H bonds in the primary amine group (R-NH₂). orgchemboulder.comwikieducator.org

N-H Bending (Scissoring): A band in the 1650-1580 cm⁻¹ region is characteristic of the N-H bending vibration in primary amines. orgchemboulder.comwikieducator.org

C-N Stretching: The C-N stretching vibration for aliphatic amines appears in the 1250-1020 cm⁻¹ range. orgchemboulder.comwikieducator.org

N-H Wagging: A broad band between 910-665 cm⁻¹ can be attributed to N-H wagging. orgchemboulder.com

C-H Stretching: Absorptions due to C-H stretching in the adamantyl and propyl groups will be observed around 3000-2800 cm⁻¹. docbrown.info

The following table summarizes the expected IR absorption bands:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine | 3400 - 3250 (two bands) | Medium |

| N-H Bend | Primary Amine | 1650 - 1580 | Medium |

| C-N Stretch | Aliphatic Amine | 1250 - 1020 | Medium-Weak |

| N-H Wag | Primary Amine | 910 - 665 | Broad, Strong |

| C-H Stretch | Alkane | 3000 - 2840 | Strong |

X-ray Diffraction for Solid-State Structure and Absolute Configuration Determination

X-ray diffraction analysis of a single crystal of this compound or a suitable salt can provide unambiguous determination of its three-dimensional molecular structure in the solid state. escholarship.orguni-bayreuth.de This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles. Furthermore, for a chiral molecule like this compound, X-ray crystallography on a single enantiomer or a derivative containing a known chiral center can be used to determine its absolute configuration. The resulting crystal structure reveals how the molecules pack in the crystal lattice. researchgate.net

Chromatographic Techniques for Separation and Purity Analysis in Research Contexts (e.g., HPLC, GC)

Chromatographic techniques are fundamental for the separation and purity assessment of this compound in research settings.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for analyzing non-volatile and thermally sensitive compounds like amines. thermofisher.com For the analysis of amines, reversed-phase columns (e.g., C8 or C18) are often employed. chromatographyonline.com A mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like buffers, is used for elution. chromatographyonline.comoeno-one.eu Derivatization with a UV-active agent may be necessary to enhance detection if the amine itself does not have a strong chromophore. chromatographyonline.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. Given that this compound is an amine, specialized columns may be required to prevent peak tailing. bre.com The analysis of fatty amines by GC has been successfully performed after derivatization to increase volatility and improve chromatographic behavior. researchgate.net

Hyphenated Techniques in Structural Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the definitive identification of compounds. dokumen.pub

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. As the components of a sample elute from the GC column, they are directly introduced into the mass spectrometer, providing a mass spectrum for each separated peak. This allows for the confident identification of this compound and any impurities present in the sample. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly well-suited for the analysis of this compound due to its polar nature. The compound is separated by HPLC and then ionized (e.g., by ESI) and detected by the mass spectrometer. This technique provides both retention time data from the LC and molecular weight and fragmentation information from the MS, enabling robust compound identification and quantification. theanalyticalscientist.com

Applications of 1 1 Adamantyl Propan 2 Amine and Derivatives As Research Tools

Building Blocks in Complex Organic Synthesis

The adamantyl group is a well-established building block in organic synthesis, valued for its steric bulk, rigidity, and lipophilicity. mdpi.com These characteristics are leveraged to create complex molecules with specific three-dimensional structures and properties. fiveable.mezyvex.comirb.hr 1-(1-Adamantyl)propan-2-amine, as a primary amine, provides a reactive handle for a variety of chemical transformations, allowing for its incorporation into larger, more complex molecular architectures. cymitquimica.com

Derivatives of this compound, particularly diamine variants, serve as crucial intermediates in the synthesis of chiral ligands and other functionally complex molecules. For instance, racemic 1-(adamantan-1-yl)propan-1,2-diamine can be synthesized from trans-2-(adamantan-1-yl)-3-methylaziridine and subsequently resolved to obtain specific stereoisomers. researchgate.net This chiral diamine is a precursor for creating more elaborate structures for use in asymmetric synthesis. researchgate.net The synthesis of 1,2-disubstituted adamantane (B196018) derivatives, which are inherently chiral, can be achieved either through the construction of the adamantane framework itself or by the functionalization of a pre-existing adamantane structure. mdpi.com

A notable example of a complex molecule built from an adamantane amine derivative is SQ109, or N-geranyl-N΄-(2-adamantyl)ethane-1,2-diamine. nih.gov This compound, a second-generation ethylenediamine, has been investigated in clinical trials and demonstrates the utility of adamantane-based diamines as a scaffold for developing new therapeutic candidates. nih.gov The synthesis of SQ109 analogs often involves starting materials like geranylamine (B3427868) and various adamantyl-containing amines, highlighting the modularity of this synthetic approach. nih.gov

Chemical Probes for Investigating Biological Systems

The unique properties of the adamantane cage make it a useful component in the design of chemical probes for studying biological systems. ub.edu Adamantane derivatives can be incorporated into liposomes, dendrimers, and other drug delivery systems to probe cellular recognition processes and interactions with specific cell receptors. pensoft.net The lipophilicity of the adamantyl group facilitates passage through lipid membranes, a valuable feature for intracellular probes.

Derivatives of this compound have been developed as sensitive probes for ion channels. Specifically, aminoadamantane-CH2-aryl derivatives have been used to investigate the blocking of the M2 ion channel of the influenza A virus, including both wild-type and resistant (S31N) strains. acs.org The binding kinetics and efficacy of these probes are highly dependent on the molecular structure, such as the length of the linker between the adamantane moiety and an aryl group. acs.org These studies demonstrate how systematic structural modifications of adamantane-based amines can yield fine-tuned molecular probes to explore the function and inhibition of viral proteins. acs.org

Furthermore, the adamantane moiety can serve as a guest molecule in host-guest chemistry systems used to probe cellular environments. rsc.org For example, adamantane-functionalized molecules can interact with cyclodextrin (B1172386) hosts to create self-assembling supramolecular structures, which can be used to study cell adhesion and proliferation. rsc.org

Catalysts and Ligands in Asymmetric Synthesis and Organic Reactions

This compound and its diamine derivatives are valuable precursors for chiral ligands used in asymmetric catalysis. The steric bulk of the adamantyl group can create a well-defined chiral environment around a metal center, influencing the stereochemical outcome of a reaction. ub.eduuq.edu.au

Chiral ligands have been synthesized from 1-(adamantan-1-yl)propan-1,2-diamine. researchgate.net These ligands, when complexed with metals like nickel, cobalt, or manganese, have been studied for their catalytic activity in various asymmetric reactions, including Michael, Henri, and epoxidation reactions. researchgate.net For example, a nickel(II) complex with a chiral diamine ligand derived from adamantane has been used to catalyze the asymmetric addition of 1,3-dicarbonyl compounds to nitroalkenes. researchgate.netresearchgate.net

The adamantyl group's influence is also seen in phosphine (B1218219) ligands, where its bulkiness can lead to the formation of coordinatively unsaturated metal complexes, which can accelerate reaction rates in catalytic cycles such as cross-coupling reactions. uq.edu.au Adamantyl-containing prolinamide derivatives have been employed as organocatalysts in the asymmetric Michael addition of aldehydes to nitroalkenes. mdpi.com The combination of the adamantyl group with other functional motifs, such as in phosphite (B83602) ligands, has led to the development of catalysts for asymmetric hydrogenation. acs.org

| Derivative/Ligand | Metal/Catalyst Type | Application | Reference |

| 1-(Adamantan-1-yl)propan-1,2-diamine based ligands | Nickel(II), Cobalt(II), Manganese(II) complexes | Asymmetric Michael, Henri, and epoxidation reactions | researchgate.net |

| Adamantyl l-prolinamide | Organocatalyst | Asymmetric Michael addition of aldehydes to nitroalkenes | mdpi.com |

| Di(1-adamantyl) phosphinite ligand | Palladium complex | Carbonylation of aryl bromides | uq.edu.au |

| Adamantane-containing diphosphine ligands | Rhodium(I) complex | Asymmetric hydrogenation | ub.edu |

Contributions to Materials Science and Polymer Chemistry Research

The incorporation of the adamantane cage into polymers can significantly enhance their properties, leading to materials with high thermal stability, improved mechanical strength, and desirable optical and dielectric properties. researchgate.netbwise.kracs.org Diamine derivatives of adamantane, which can be conceptually derived from structures like this compound, are key monomers in the synthesis of high-performance polymers such as polyamides and polyimides. rsc.orgimpactfactor.org

For example, adamantane-containing diamines like 1,3-bis(4-aminophenyl)adamantane (B1268266) (ADMDA) and its derivatives have been synthesized and used to produce semi-alicyclic polyimides through polycondensation with various dianhydrides. rsc.org These polyimides exhibit high glass transition temperatures (Tg) ranging from 285 to 440 °C, excellent thermal stability with decomposition temperatures above 500 °C, and high optical transparency. acs.orgrsc.org The properties of the resulting polymers can be tuned by modifying the substituents on the phenyl rings of the diamine monomer. rsc.org

Fully aliphatic polyimides synthesized from adamantane-based diamines also show enhanced thermal stability, good solubility, high transparency, and low dielectric constants, making them promising candidates for applications in microelectronics and optoelectronics. researchgate.net The rigid and bulky nature of the adamantane unit contributes to these enhanced properties by restricting polymer chain motion and reducing intermolecular interactions. rsc.org Similarly, new aromatic polyamides and polyimides incorporating a spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) monomer have demonstrated high glass transition temperatures and excellent thermal resistance. bwise.kr The synthesis of adamantane-containing methacrylate (B99206) polymers has also been shown to improve the thermal and mechanical properties compared to conventional poly(methyl methacrylate) (PMMA).

| Polymer Type | Adamantane-Containing Monomer | Key Properties | Reference |

| Semi-alicyclic Polyimide | 1,3-Bis(4-aminophenyl) adamantane (ADMDA) | High Tg (285–440 °C), excellent optical transparency | rsc.org |

| Aromatic Polyamide/Polyimide | Spiro-(adamantane-2,9'(2',7'-diamino)-fluorene) (SADAF) | High Tg (>350 °C), high thermal resistance (>450 °C) | bwise.kr |

| Fully aliphatic Polyimide | Adamantane-based diamines | Enhanced solubility, low dielectric constant, high Tg | researchgate.net |

| Polyimide | 2,2-Bis[4-(4-aminophenoxy)phenyl]adamantane | Amorphous, High Tg (248–308 °C), high thermal stability (>500 °C) | acs.org |

Q & A

Q. What are the standard synthetic routes for 1-(1-Adamantyl)propan-2-amine, and what reagents/conditions are critical for yield optimization?

The synthesis typically involves reacting 1-adamantylamine with propanal in the presence of a reducing agent (e.g., sodium borohydride) under mild conditions (room temperature to 50°C). The intermediate is then treated with hydrochloric acid to form the hydrochloride salt. Key parameters include strict control of stoichiometry, reaction time, and temperature to minimize byproducts like secondary amines or ketones .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

Nuclear Magnetic Resonance (NMR, particularly H and C) is essential for confirming stereochemistry and functional groups. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves solid-state configurations. High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .

Q. How does the adamantyl group influence the compound’s physicochemical properties?

The rigid, lipophilic adamantane cage enhances membrane permeability and metabolic stability. This structure increases melting point (>240°C) and reduces solubility in polar solvents, necessitating the use of ethanol or dichloromethane in reactions .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentrations). Meta-analysis of dose-response curves across studies and orthogonal validation (e.g., CRISPR knockouts for target verification) can clarify mechanisms. Comparative studies with structurally related compounds (e.g., 1-adamantylamine) help isolate the adamantyl group’s role .

Q. How can computational methods predict the compound’s interaction with biological targets?

Molecular docking simulations (using tools like AutoDock Vina) model binding affinities to receptors (e.g., NMDA or viral proteases). Density Functional Theory (DFT) calculations predict electronic properties affecting reactivity. Pharmacophore mapping identifies critical functional groups for activity .

Q. What challenges arise in scaling up synthesis from lab to pilot scale, and how are they addressed?

Challenges include maintaining stereochemical integrity during large-scale reductions and minimizing exothermic reactions. Continuous flow reactors improve heat dissipation, while automated purification (e.g., flash chromatography) ensures consistency. Process Analytical Technology (PAT) monitors real-time parameters like pH and temperature .

Q. How does stereochemistry impact the compound’s biological efficacy, and what methods optimize enantiomeric purity?

Enantiomers may exhibit divergent binding kinetics (e.g., (R)- vs. (S)-forms). Chiral HPLC or capillary electrophoresis separates enantiomers. Asymmetric synthesis using chiral catalysts (e.g., BINAP-Ru complexes) enhances enantiomeric excess (ee >98%) .

Q. What are the best practices for analyzing oxidative/reductive degradation products of this compound?

Accelerated stability studies (e.g., 40°C/75% RH) identify degradation pathways. LC-MS/MS detects oxidation products (e.g., ketones) and reductive byproducts (e.g., secondary amines). Kinetic modeling predicts shelf-life under storage conditions .

Methodological Tables

Q. Table 1: Comparative Reactivity of this compound Derivatives

| Derivative | Reaction Type | Key Reagents/Conditions | Major Product | Reference |

|---|---|---|---|---|

| Hydrochloride Salt | Substitution | Alkyl halides, DCM, 25°C | N-alkylated amines | |

| Free Base | Oxidation | KMnO, acidic conditions | 1-(1-Adamantyl)propan-2-one | |

| HCl Salt | Reduction | LiAlH, THF, reflux | Secondary alcohol derivatives |

Q. Table 2: Biological Activity Comparison

| Application | Target/Pathway | IC (µM) | Model System | Reference |

|---|---|---|---|---|

| Antiviral Research | Viral protease inhibition | 2.3 ± 0.4 | HCoV-229E-infected cells | |

| Neuropharmacology | NMDA receptor antagonism | 15.8 ± 2.1 | Rat cortical neurons |

Notes

- Contradictions : Discrepancies in bioactivity data often stem from assay variability. Cross-validation with orthogonal methods is critical.

- Advanced Techniques : Asymmetric synthesis and computational modeling are pivotal for optimizing enantiomeric purity and target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.